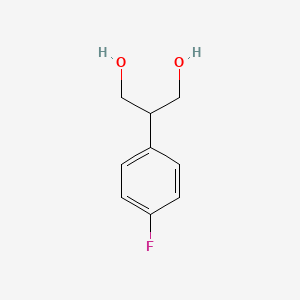

2-(4-Fluorophenyl)propane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYTWIIZQFTTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204201-52-5 | |

| Record name | 2-(4-fluorophenyl)-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Fluorinated Organic Molecules Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. numberanalytics.comnumberanalytics.com Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine (C-F) bond, often exhibit profoundly altered physical, chemical, and biological properties compared to their non-fluorinated counterparts. numberanalytics.comwikipedia.org The C-F bond is the strongest single bond in organic chemistry, a characteristic that often imparts enhanced metabolic stability to fluorinated molecules. acs.orgnih.gov

The impact of fluorination is evident in the pharmaceutical industry, where approximately 20% of all pharmaceuticals contain fluorine. chinesechemsoc.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the antifungal agent fluconazole. numberanalytics.comacs.org The prevalence of fluorinated compounds also extends to agrochemicals, where they contribute to the efficacy and stability of pesticides and herbicides. numberanalytics.comwikipedia.org

Rationale for Investigating 2 4 Fluorophenyl Propane 1,3 Diol Analogues

The investigation into 2-(4-Fluorophenyl)propane-1,3-diol and its analogues is driven by the quest for novel molecules with tailored properties for specific applications, particularly in medicinal chemistry and materials science. The structure of this compound, featuring a fluorinated phenyl ring attached to a propanediol (B1597323) backbone, presents a versatile scaffold for chemical modification.

The 1,3-diol functional group is a key structural motif in many biologically active compounds and can participate in hydrogen bonding interactions with biological macromolecules like enzymes and receptors. The presence of the 4-fluorophenyl group can significantly influence the molecule's lipophilicity and its ability to cross cell membranes. numberanalytics.com Furthermore, the fluorine atom can enhance the binding affinity of the molecule to its target and improve its metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net

Researchers are exploring how variations in this basic structure affect biological activity. This includes altering the position of the fluorine atom on the phenyl ring (e.g., 2-fluoro or 3-fluoro isomers), substituting the fluorine with other halogens, or modifying the diol side chain. For instance, related structures are being investigated for their potential as enzyme inhibitors or receptor modulators. smolecule.com The study of such analogues allows for the development of structure-activity relationships (SAR), providing crucial insights for the rational design of new therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 2 4 Fluorophenyl Propane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Fluorophenyl)propane-1,3-diol

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and to probe through-bond and through-space correlations, which are crucial for determining the compound's conformation.

The flexible propanediol (B1597323) backbone of this compound allows for various conformational isomers in solution. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are pivotal in understanding these preferences. COSY experiments establish proton-proton coupling networks, confirming the connectivity of the propane-1,3-diol chain. NOESY, on the other hand, identifies protons that are in close spatial proximity, providing insights into the molecule's preferred three-dimensional arrangement.

For similar diol structures, the relative stereochemistry can be inferred from coupling constants and NOE correlations. For instance, in related phenyl-substituted diols, the coupling constants between the methine and methylene (B1212753) protons of the diol chain are indicative of the dihedral angles and thus the conformational bias. The observation of NOE cross-peaks between the aromatic protons of the fluorophenyl ring and specific protons on the propanediol backbone can reveal the rotational preference of the phenyl group relative to the rest of the molecule. The use of 2D NMR to distinguish between diastereomers of similar compounds, such as (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol, highlights the power of this technique in stereochemical analysis .

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylpropane-1,3-diol Analogs (Note: Specific data for this compound is not publicly available. This table is based on analogous compounds like 1,2-diphenylpropane-1,3-diol (B14808805) and its derivatives.)

| Atom | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |

| Aromatic CH | 7.00 - 7.40 (m) | 113.0 - 140.0 |

| C-F (ipso) | --- | ~160 (d, ¹JCF) |

| CH-OH | ~4.50 - 5.10 (m) | ~72.0 |

| CH₂-OH | ~3.40 - 3.70 (m) | ~63.0 |

| OH | ~4.50 - 5.10 (t, d) | --- |

| CH (backbone) | ~2.80 (m) | ~55.0 |

Data inferred from similar structures reported in the literature rsc.org.

Isotopic labeling, particularly with ¹³C and deuterium (B1214612) (²H), is a powerful strategy to unequivocally assign NMR signals and to trace metabolic or reaction pathways. While specific isotopic labeling studies on this compound are not widely documented, research on analogous compounds demonstrates the utility of this approach. For example, in the biosynthesis of related 1-arylpropane-1,2-diols, feeding microorganisms with ¹³C-labeled precursors like pyruvate (B1213749) allowed for the definitive assignment of the propane (B168953) backbone carbons in the final products oup.com.

In the context of this compound, selectively introducing ¹³C at the C1, C2, or C3 positions of the propane chain would simplify the ¹³C NMR spectrum and aid in the precise assignment of chemical shifts, especially for the central C2 carbon attached to the fluorophenyl ring. Deuterium labeling of the hydroxyl protons (by exchange with D₂O) can help identify the OH signals in the ¹H NMR spectrum and can also be used to study hydrogen bonding dynamics. The commercial availability of a wide range of stable isotope-labeled compounds facilitates such studies medchemexpress.commedchemexpress.com.

X-ray Crystallography for Crystalline Forms of this compound

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique can determine bond lengths, bond angles, and the absolute configuration of chiral centers with high precision.

This compound is a chiral molecule, with the central carbon atom (C2) being a stereocenter. X-ray diffraction analysis of a single crystal allows for the unambiguous determination of its absolute stereochemistry (R or S configuration) using anomalous dispersion methods. This is a crucial aspect for understanding its biological activity and for stereoselective synthesis. The absolute configuration of similar chiral diols has been successfully determined using this method, often in conjunction with chiral synthesis strategies sctunisie.orgresearchgate.netrsc.org. For instance, the absolute configurations of various 1,2-diols have been established by comparing their NMR spectra after derivatization with chiral agents, a result that is ideally confirmed by X-ray crystallography researchgate.net.

The key interactions expected in the crystal structure include:

Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors and acceptors, leading to the formation of extensive O-H···O hydrogen bond networks. These interactions are fundamental in directing the molecular assembly in the solid state nih.gov.

C-H···F Interactions: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, participating in C-H···F interactions with neighboring molecules.

π-π Stacking: The aromatic fluorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: Hydrogen atoms from the propane backbone or adjacent phenyl rings can interact with the π-system of the fluorophenyl ring.

Analysis of crystal structures of other fluorophenyl-containing compounds reveals the prevalence of such interactions in building robust three-dimensional networks iucr.org. The interplay of these non-covalent forces dictates the crystal's morphology and stability nih.govamu.edu.pl.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | O-H | O | Primary structure-directing force |

| C-H···F Interaction | C-H | F-C | Contributes to crystal packing |

| π-π Stacking | Fluorophenyl Ring | Fluorophenyl Ring | Stabilizes layered structures |

| C-H···π Interaction | C-H | Fluorophenyl Ring | Enhances packing efficiency |

Vibrational Spectroscopy (IR and Raman) for Bond Analysis in this compound

The analysis of the vibrational spectra of this compound, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific absorption bands to the stretching and bending vibrations of its bonds researchgate.netopenaccesspub.org.

Key vibrational modes for this compound include:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups researchgate.net.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propane backbone are observed just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the primary and secondary alcohol groups are expected in the 1000-1200 cm⁻¹ region of the IR spectrum.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically found in the 1100-1300 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational landscape spectroscopyonline.comnepjol.info.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

| C-O Stretch | 1000 - 1200 | Strong | Medium |

Circular Dichroism Spectroscopy for Chiral this compound Isomers

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-handed circularly polarized light by non-racemic samples. For the enantiomers of this compound, CD spectroscopy serves as a critical tool for determining their absolute configuration and studying their conformational preferences in solution.

The chromophore in this compound is the 4-fluorophenyl group. The electronic transitions within this aromatic ring system, when perturbed by the chiral center at the C2 position, give rise to characteristic CD signals. The spatial arrangement of the hydroxymethyl groups relative to the fluorinated aromatic ring dictates the sign and magnitude of the observed Cotton effects, providing a unique spectroscopic fingerprint for each enantiomer.

Detailed Research Findings

While specific experimental CD spectra for the enantiomers of this compound are not widely published in publicly accessible literature, the principles of its application can be understood from studies on structurally analogous chiral 1,3-diols and 2-aryl-1,3-propanediols. The analysis of such compounds typically involves a combined approach of experimental measurement and theoretical calculation.

Enantioselective Synthesis and Separation: A prerequisite for CD spectroscopic analysis is the availability of the individual (R)- and (S)-enantiomers in high enantiomeric purity. The synthesis of these isomers can be achieved through various asymmetric strategies, including the enantioselective desymmetrization of a prochiral precursor. Subsequent purification of the enantiomers is often accomplished using chiral High-Performance Liquid Chromatography (HPLC). mdpi.comchromatographyonline.comresearchgate.netcsfarmacie.cz

Theoretical Calculations: In the absence of experimentally derived data, theoretical calculations using time-dependent density functional theory (TD-DFT) are a valuable tool for predicting the CD spectra of chiral molecules like this compound. chemistrywithatwist.comacs.org These calculations, performed on computationally modeled structures of the (R)- and (S)-enantiomers, can predict the wavelengths and rotational strengths of the electronic transitions, which are then used to simulate the CD spectrum. By comparing the theoretically predicted spectrum with experimentally obtained data for a given enantiomer, its absolute configuration can be assigned.

Exciton (B1674681) Chirality Method: For derivatives of this compound where two chromophores are introduced, the CD exciton chirality method can be a powerful tool for determining the absolute stereochemistry of the diol. researchgate.net This method relies on the through-space interaction of the electric transition dipole moments of the two chromophores, which results in a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this exciton-coupled CD signal directly correlates with the absolute configuration of the chiral diol.

The expected CD spectrum for the enantiomers of this compound would exhibit mirror-image profiles. The (R)-enantiomer would show Cotton effects that are equal in magnitude but opposite in sign to those of the (S)-enantiomer. The transitions responsible for the CD signals would primarily be the π → π* transitions of the 4-fluorophenyl ring.

A representative, illustrative dataset for the expected CD spectra of the (R)- and (S)-enantiomers of this compound, based on data for analogous chiral aromatic diols, is presented in the table below. It is important to note that these are hypothetical values intended to illustrate the principles of CD spectroscopy for this compound.

| Enantiomer | λmax (nm) | Δε (M-1cm-1) | Transition |

|---|---|---|---|

| (R)-2-(4-Fluorophenyl)propane-1,3-diol | ~270 | +1.5 | 1Lb (π → π) |

| (R)-2-(4-Fluorophenyl)propane-1,3-diol | ~220 | -5.0 | 1La (π → π) |

| (S)-2-(4-Fluorophenyl)propane-1,3-diol | ~270 | -1.5 | 1Lb (π → π) |

| (S)-2-(4-Fluorophenyl)propane-1,3-diol | ~220 | +5.0 | 1La (π → π) |

The study of chiral molecules like this compound using circular dichroism spectroscopy, in conjunction with synthetic and computational methods, provides invaluable insights into their three-dimensional structure and stereochemical properties.

Theoretical and Computational Studies on 2 4 Fluorophenyl Propane 1,3 Diol

Quantum Chemical Calculations of Electronic Structure of 2-(4-Fluorophenyl)propane-1,3-diol

Charge Distribution and Electrostatic Potential Mapping of this compound

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Mulliken population analysis is a common method used to calculate the partial atomic charges. For this compound, the fluorine atom, being highly electronegative, is expected to carry a significant negative partial charge. The oxygen atoms of the hydroxyl groups will also have negative partial charges, while the hydrogen atoms of the hydroxyl groups and the carbon atoms bonded to these electronegative atoms will exhibit positive partial charges.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Current time information in Bangalore, IN.rsc.org The MEP map of this compound would likely show regions of negative potential (typically colored red or yellow) around the fluorine and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydroxyl hydrogens, making them sites for nucleophilic interactions. rsc.org

Conformational Analysis of this compound using Molecular Mechanics and Dynamics

The flexibility of the propane-1,3-diol backbone allows this compound to adopt various conformations. Conformational analysis, using methods like molecular mechanics (MM) and molecular dynamics (MD), is essential to identify the most stable conformers and to understand the molecule's three-dimensional structure. These methods calculate the steric energy of different conformations, arising from bond stretching, angle bending, and torsional strain.

For 2-aryl-1,3-propanediols, the orientation of the aryl group relative to the diol backbone is a key conformational feature. researchgate.net Intramolecular hydrogen bonding between the two hydroxyl groups can also play a significant role in stabilizing certain conformations. A detailed conformational search would likely reveal several low-energy structures, with the global minimum energy conformation being the most populated at equilibrium. While a specific conformational analysis for this compound is not detailed in the searched literature, studies on similar diols highlight the importance of such analyses. researchgate.net

Prediction of Spectroscopic Properties of this compound

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of the compound.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. d-nb.infonih.gov The predicted spectra would show characteristic signals for the aromatic protons and carbons of the 4-fluorophenyl group, as well as for the protons and carbons of the propane-1,3-diol moiety. For instance, experimental ¹H and ¹³C NMR data for the related compound 1,2-diphenylpropane-1,3-diol (B14808805) have been reported. rsc.org

Similarly, theoretical IR spectra can be computed to identify the characteristic vibrational frequencies of the molecule's functional groups. nih.gov For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while C-F stretching vibrations appear in the 1000-1400 cm⁻¹ region. ajchem-a.com

Table 2: Illustrative Predicted Spectroscopic Data for a Related Propanediol (B1597323) Compound

| Spectroscopy | Predicted Chemical Shifts / Vibrational Frequencies |

| ¹H NMR | Aromatic protons, methine proton, methylene (B1212753) protons, hydroxyl protons |

| ¹³C NMR | Aromatic carbons, methine carbon, methylene carbons |

| IR (cm⁻¹) | O-H stretch, C-H aromatic stretch, C-H aliphatic stretch, C-F stretch, C-O stretch |

Note: Specific predicted spectra for this compound are not available in the cited literature. The table provides a general expectation of the types of signals.

Reaction Mechanism Studies for this compound Synthesis and Derivatization

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and determine the activation energies, which provides insights into the reaction kinetics and feasibility.

The synthesis of 2-aryl-1,3-propanediols can be achieved through various routes, such as the reduction of corresponding esters of aryl acetic acids or the reaction of a benzaldehyde (B42025) with formaldehyde (B43269) followed by hydrogenation. google.com A computational study of these synthetic routes for this compound could elucidate the detailed mechanism, identify key intermediates, and potentially suggest optimized reaction conditions. For example, a study on the cycloaddition of azidomethyl benzene (B151609) with 2,2-di(prop-2-yn-1-yl)propane-1,3-diol utilized DFT to model the reaction pathways. pcbiochemres.com

In Silico Screening of this compound Derivatives for Receptor Binding (Non-Biological System Specific)

In silico screening techniques, such as molecular docking, are widely used to predict the binding affinity of small molecules to a receptor's binding site. While this is a common practice in drug discovery, the principles can be applied to non-biological systems as well, for instance, in materials science or catalysis to study the interaction with a specific surface or active site.

For this compound and its derivatives, a library of virtual compounds could be generated by modifying the core structure. These derivatives could then be docked into a defined receptor cavity to predict their binding modes and affinities. Such studies can help in identifying derivatives with enhanced interaction capabilities for a specific application. While no specific in silico screening studies for this compound derivatives against a non-biological target were found, the methodology is well-established and has been applied to derivatives of other propane-1,3-diols for various applications. google.com

Biological Interactions and Mechanisms of Action for 2 4 Fluorophenyl Propane 1,3 Diol in Vitro and Non Clinical

Receptor Binding and Ligand-Protein Interaction Studies (Non-Human/Non-Clinical Models)

In non-human and non-clinical settings, the interaction of 2-(4-Fluorophenyl)propane-1,3-diol with proteins is predicted to be driven by its key functional groups. The two hydroxyl (-OH) groups on the propane-1,3-diol moiety are capable of acting as both hydrogen bond donors and acceptors, facilitating anchoring to the active or allosteric sites of enzymes and receptors. The 4-fluorophenyl ring contributes to binding through hydrophobic interactions and potentially through halogen bonding, a specific non-covalent interaction that can enhance binding affinity and specificity.

Studies on more complex molecules that incorporate the this compound structure or similar motifs suggest potential interactions with a range of biological targets. For instance, compounds containing a 4-fluorophenyl group have been investigated as inhibitors of various enzymes and as ligands for different receptors, including G-protein coupled receptors (GPCRs) and transporters. uno.eduoup.com The specific structure of this compound allows for defined interactions within biological systems, making it a compound of interest for further investigation. smolecule.com

Specific enzyme inhibition kinetic data for this compound are not extensively documented in publicly available literature. However, research on structurally related compounds provides insight into potential enzymatic targets. The presence of both a phenyl ring and a diol structure is common in many enzyme inhibitors. For example, diol derivatives of propenylbenzenes have demonstrated inhibitory effects on monoamine oxidase A (MAO-A). researchgate.net

Furthermore, the 4-fluorophenyl moiety is a common feature in a variety of enzyme inhibitors developed for therapeutic purposes. Studies on different classes of molecules containing this group have identified them as inhibitors of targets such as the dopamine (B1211576) transporter (DAT), various kinases (e.g., p38, EGFR, Kit), and lysosomal phospholipase A2 (PLA2G15). oup.comnih.govgoogle.commdpi.comnih.gov While these molecules are more complex than this compound, they suggest that the 4-fluorophenyl group can be a key pharmacophore for enzyme inhibition. The table below summarizes potential enzyme targets based on studies of compounds containing the 4-fluorophenyl group.

| Potential Enzyme Target Class | Example | Rationale Based on Analogues | Reference |

|---|---|---|---|

| Kinases | p38 MAP Kinase | The p38 inhibitor FR167653 contains a 4-fluorophenyl group, suggesting this moiety can fit into kinase ATP-binding sites. | oup.com |

| Transporters | Dopamine Transporter (DAT) | Tropane-based DAT inhibitors containing 4-fluorophenyl groups show high binding affinity. | nih.govnih.gov |

| Phospholipases | Lysosomal Phospholipase A2 (PLA2G15) | The antipsychotic drug Pipamperone, which has a 4-fluorophenyl group, is an inhibitor of PLA2G15. | nih.gov |

| Oxidoreductases | Monoamine Oxidase A (MAO-A) | Diol derivatives of similar phenylpropanoids have shown inhibitory activity against MAO-A. | researchgate.net |

Further research, including isothermal titration calorimetry (ITC) and other kinetic assays, would be necessary to determine if this compound exhibits inhibitory activity against these or other enzymes and to elucidate the kinetic parameters (Kᵢ, Kₘ, Vₘₐₓ) and mode of inhibition. researchgate.net

Molecular docking simulations are computational methods used to predict the binding mode and affinity of a ligand to a target protein. nih.gov For this compound, docking studies can provide valuable hypotheses about its potential biological targets and interaction mechanisms.

Simulations involving similar structures have shown that the fluorophenyl and propane (B168953) groups can establish optimal interactions within protein binding sites. nih.gov A molecular modeling study targeting the SARS-CoV-2 spike glycoprotein (B1211001) indicated that ligands with fluorophenyl and propane groups demonstrated significant interactions with binding site residues. nih.gov

The key interactions predicted for this compound in a protein binding pocket would include:

Hydrogen Bonds: The two hydroxyl groups of the propane-1,3-diol chain are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) or with the protein backbone.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Halogen Bonds: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with backbone carbonyls or other electron-rich atoms in the binding site.

Computational studies on other fluorophenyl derivatives have successfully predicted potential enzyme targets. For instance, docking analyses predicted that certain fluorophenyl compounds could act as inhibitors of testosterone (B1683101) 17beta-dehydrogenase, thioredoxin, and chlordecone (B1668712) reductase. researchgate.net These findings underscore the utility of in silico methods for identifying likely targets for this compound, which could then be validated experimentally.

| Structural Feature | Predicted Interaction Type | Potential Interacting Residues | Reference |

|---|---|---|---|

| Propane-1,3-diol | Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln, Backbone C=O/N-H | researchgate.net |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala | nih.gov |

| 4-Fluoro Substituent | Halogen Bonding, Hydrophobic | Backbone C=O, Electron-rich atoms | researchgate.net |

Cellular Uptake and Distribution in Model Organisms (Non-Human)

Specific studies detailing the cellular uptake and distribution of this compound in model organisms are scarce. However, its physicochemical properties allow for predictions about its likely behavior. The introduction of a fluorine atom to a phenyl ring generally increases the lipophilicity of a compound, which can enhance its ability to penetrate cellular membranes compared to its non-fluorinated analog.

The compound's relatively small molecular weight (170.18 g/mol ) and size would also favor passive diffusion across membranes. sigmaaldrich.com However, the two hydroxyl groups impart a degree of polarity, making the molecule amphiphilic. This balance of lipophilic (fluorophenyl ring) and hydrophilic (diol group) character will govern its partitioning between aqueous and lipid environments within an organism, influencing its distribution into different tissues and cellular compartments. The precise mechanisms, whether passive diffusion or carrier-mediated transport, remain to be elucidated through experimental studies using labeled compounds in cell cultures or non-human model organisms.

Mechanistic Investigations of Biochemical Pathways Modulated by this compound

Based on the potential enzyme targets identified for analogous compounds, this compound could modulate several key biochemical pathways.

Signal Transduction Pathways: If the compound inhibits protein kinases such as those in the MAPK/ERK pathway (e.g., p38), it could interfere with signaling cascades that regulate fundamental cellular processes like proliferation, inflammation, and apoptosis. oup.com The ERK pathway, for example, is a critical regulator of cell growth, and its modulation has significant implications in various disease models. oup.com

Neurotransmitter Homeostasis: Given that many 4-fluorophenyl-containing molecules can interact with monoamine transporters like DAT, this compound could potentially modulate pathways related to neurotransmitter reuptake. nih.gov Inhibition of DAT, for instance, leads to increased dopamine levels in the synaptic cleft, affecting dopaminergic neurotransmission.

Lipid Metabolism: Inhibition of enzymes like lysosomal phospholipase A2 (PLA2G15) could disrupt lipid metabolism within the lysosome. nih.gov Such inhibition is a known mechanism contributing to drug-induced phospholipidosis.

Metabolic Biotransformation: The propane-1,3-diol structure itself can be a substrate for enzymes. Studies on lignin (B12514952) model compounds with similar diarylpropane-1,3-diol structures show they can be metabolized by bacterial enzyme systems, such as NAD+-dependent dehydrogenases and lyases, leading to the cleavage of the propane unit. polimi.itnrel.gov Similarly, fungi have been shown to metabolize related phenylpropanoids into various products, including 1-phenylpropane-1,3-diol, through pathways involving dehydrogenases and reductases. researchgate.net This suggests that this compound could be processed by similar metabolic pathways in certain organisms.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies help to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR can be inferred by comparing it with its analogues.

Role of the Fluorine Substituent: The position and nature of the halogen on the phenyl ring are critical. The 4-fluoro (para) position is a common feature in many active pharmaceutical ingredients. Studies on inhibitors of human equilibrative nucleoside transporters (ENTs) showed that the presence of a halogen on the fluorophenyl moiety was essential for inhibitory activity. frontiersin.org In studies on dopamine transporter inhibitors, the 4-fluoro substitution was also found to be favorable for high binding affinity. nih.gov Comparing this compound with its 2-fluoro and 3-fluoro isomers would be crucial to determine the optimal position for activity at a specific target.

Role of the Propane-1,3-diol Moiety: The two hydroxyl groups are key interaction points, likely forming crucial hydrogen bonds to anchor the molecule in a binding site. The flexibility of the three-carbon chain allows these hydroxyl groups to adopt various conformations to optimize binding. Modification of this diol, for instance by esterification or replacement with other functional groups, would significantly alter the binding profile.

| Analogue | Structural Difference | Potential Impact on Activity | Reference |

|---|---|---|---|

| 2-(3-Fluorophenyl)propane-1,3-diol | Isomeric position of Fluorine (meta) | Altered binding geometry and electronic distribution, likely affecting potency and selectivity. | |

| 2-(4-Bromophenyl)propane-1,3-diol | Different Halogen (Bromo vs. Fluoro) | Changes in size, lipophilicity, and halogen bonding capability may alter binding affinity and target specificity. | |

| 2-(4-Hydroxyphenyl)propane-1,3-diol | Hydroxyl group instead of Fluorine | Increases polarity and hydrogen bonding potential, significantly changing physicochemical properties and target interactions. | |

| 2-Phenylpropane-1,3-diol | No substituent on the phenyl ring | Serves as a baseline to evaluate the specific contribution of the 4-fluoro group to potency and lipophilicity. |

Advanced Analytical Methodologies for 2 4 Fluorophenyl Propane 1,3 Diol

Chromatographic Separations of 2-(4-Fluorophenyl)propane-1,3-diol and its Impurities

Chromatographic techniques are fundamental for separating this compound from its starting materials, by-products, and degradation products. The choice of method depends on the specific analytical goal, such as purity assessment or chiral separation.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any related impurities. semanticscholar.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common approach for this type of analysis. phenomenex.comspringernature.com The method separates compounds based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. springernature.com

A typical RP-HPLC method for this compound involves a C18 column, which is packed with silica (B1680970) particles bonded with 18-carbon alkyl chains, providing a non-polar surface. nih.gov A gradient elution is often employed, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is increased over the course of the analysis. mdpi.com This allows for the efficient elution of a wide range of compounds with varying polarities, from highly polar impurities to the less polar active substance. Detection is commonly performed using an ultraviolet (UV) detector, as the fluorophenyl group in the molecule absorbs UV light.

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound, with its two polar hydroxyl (-OH) groups, has a low volatility and is not suitable for direct GC analysis. To overcome this, a derivatization step is required to convert the polar -OH groups into less polar, more volatile functional groups. mdpi.com

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as alcohols. gcms.czsigmaaldrich.com This process involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. gcms.czresearchgate.net The resulting TMS-ether derivative is significantly more volatile and thermally stable, making it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. chromatographyonline.com

Table 2: Representative GC Method for Volatile Derivative Analysis

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5 or equivalent (5% phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Excess Determination of this compound

Since the central carbon atom of this compound is a prochiral center, reactions can lead to chiral derivatives, or the molecule itself can be a precursor to chiral products. Therefore, determining the enantiomeric excess (e.e.) is often critical. Chiral chromatography is the definitive method for separating and quantifying enantiomers. chromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. hplc.eu

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including aryl-containing alcohols and diols. tandfonline.comresearchgate.net The separation usually occurs in normal-phase mode, using a non-polar mobile phase consisting of an alkane (like n-hexane) and a polar modifier (like isopropanol (B130326) or ethanol). rsc.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IA or Chiralcel® OD-H (amylose or cellulose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry Techniques for this compound Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. It provides information about the molecular weight and, through fragmentation analysis, offers insights into the compound's structure.

Fragmentation Pathways of this compound

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be directed by the functional groups present: the two primary hydroxyl groups and the stable fluorophenyl ring.

Common fragmentation pathways for diols include the loss of a water molecule ([M-H₂O]⁺˙) and cleavage of carbon-carbon bonds. libretexts.orgaip.org Alpha-cleavage (cleavage of the bond adjacent to an oxygen atom) is particularly common for alcohols. Key predicted fragmentation pathways for this compound include:

Loss of a hydroxymethyl group (-CH₂OH): Cleavage of the C-C bond between the central carbon and one of the CH₂OH groups, leading to a fragment ion at m/z 139.

Loss of water: Elimination of H₂O from the molecular ion, resulting in a fragment at m/z 152.

Formation of the fluorobenzyl cation: Cleavage can lead to the formation of the stable fluorobenzyl-type cation [C₇H₆F]⁺ at m/z 109. This is often a prominent peak for compounds containing this moiety.

Cleavage of both hydroxymethyl groups: While less common in a single step, subsequent fragmentations can lead to ions reflecting the core fluorophenylmethine structure.

Analysis of the mass spectrum of the related compound 2-benzyl-1,3-propanediol (B49509) shows major fragments corresponding to the loss of CH₂OH and the formation of the benzyl (B1604629) cation (m/z 91), supporting these predicted pathways. nist.gov

Table 4: Predicted Key Mass Fragments of this compound (Nominal Mass)

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure / Origin |

| 170 | [C₉H₁₁FO₂]⁺˙ (Molecular Ion, M⁺˙) |

| 152 | [M - H₂O]⁺˙ |

| 139 | [M - CH₂OH]⁺ |

| 121 | [M - H₂O - CH₂OH]⁺ |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

High-Resolution Mass Spectrometry for Exact Mass Determination

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. nih.govnih.gov This is a definitive method for confirming the identity of a compound.

For this compound, the molecular formula is C₉H₁₁FO₂. uni-tuebingen.desigmaaldrich.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement via HRMS that matches this theoretical value provides unambiguous confirmation of the elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass of 170.

Table 5: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁FO₂ |

| Nominal Mass | 170 amu |

| Theoretical Monoisotopic Mass | 170.07431 Da |

| Technique | High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap, FT-ICR) |

Capillary Electrophoresis for Purity Analysis of this compound

Capillary electrophoresis (CE) has emerged as a powerful technique for the purity assessment of pharmaceutical compounds due to its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.gov For neutral compounds like this compound, which lack a native charge, Micellar Electrokinetic Chromatography (MEKC) is a particularly suitable mode of CE. MEKC utilizes a surfactant, typically sodium dodecyl sulfate (B86663) (SDS), added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, enabling the separation of neutral analytes based on their partitioning between the aqueous buffer and the micellar phase.

The diol functional group in this compound allows for an alternative and highly selective separation mechanism through the formation of reversible complexes with borate (B1201080) ions in an alkaline buffer. This approach, often employed in Capillary Zone Electrophoresis (CZE), enhances the electrophoretic mobility of the diol-borate complex, facilitating its separation from non-diol impurities. researchgate.net The selection of the appropriate BGE is a critical step in method development. sepscience.com Inorganic buffers like phosphate (B84403) and borate are advantageous due to their low UV absorbance, allowing for sensitive detection at lower wavelengths. sepscience.com

Method development for the purity analysis of this compound by CE would involve the optimization of several key parameters. These include the pH of the background electrolyte, the concentration of the buffer and any additives (like SDS or borate), the applied voltage, and the capillary temperature. nih.gov For instance, in a borate-based system, the pH must be alkaline (typically > 8) to ensure the borate is in its tetrahedral form, which is necessary for complexation with the diol. researchgate.net The separation of potential impurities, such as unreacted starting materials (e.g., 4-fluorobenzaldehyde (B137897) or diethyl malonate derivatives) or by-products from the synthesis, would be achieved based on differences in their charge-to-size ratio or their partitioning behavior.

The performance of a developed CE method for the purity analysis of this compound can be characterized by several parameters, as illustrated in the hypothetical data table below.

Table 1: Illustrative Performance Data for CE Purity Analysis of this compound

| Analyte | Migration Time (min) | Resolution (Rs) | Theoretical Plates (N) |

|---|---|---|---|

| This compound | 8.5 | - | 150,000 |

| Impurity A (Starting Material) | 6.2 | 4.1 | 145,000 |

| Impurity B (By-product) | 9.8 | 2.8 | 155,000 |

Conditions: Capillary Zone Electrophoresis (CZE) with a 50 mM borate buffer at pH 9.5; applied voltage of 25 kV; temperature at 25°C; detection at 214 nm.

This table demonstrates the high resolving power of CE, capable of separating the main component from closely related impurities with excellent peak efficiency.

Quantitative Determination of this compound in Complex Matrices (Non-Biological)

The quantitative determination of this compound in complex non-biological matrices, such as reaction mixtures, process intermediates, or formulated products, requires a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for such purposes due to its reliability, precision, and adaptability. semanticscholar.org However, for fluorinated compounds, more advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) can offer superior sensitivity and selectivity, which is particularly useful for trace-level quantification. nih.govsemanticscholar.org

A typical quantitative analysis would begin with sample preparation, a critical step to ensure the analyte is in a suitable form for analysis and to remove interfering matrix components. For a reaction mixture, this might involve dilution with a suitable solvent, followed by filtration. For a more complex matrix like a polymer blend, a solvent extraction step might be necessary. mdpi.com The choice of an appropriate internal standard (IS) is crucial for achieving high precision and accuracy, as it compensates for variations in sample injection volume and potential matrix effects. The IS should be a compound with similar chemical properties to the analyte but well-resolved from it and any other matrix components.

Method validation is an essential part of quantitative analysis, demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). sdstate.edu

The results of a hypothetical validation study for the quantitative determination of this compound in a chemical process stream are summarized in the table below.

Table 2: Summary of Validation Parameters for the Quantitative Determination of this compound

| Validation Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (Recovery %) | 98.5 - 101.2% |

| Precision (RSD %) | < 2.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

Method: Reversed-Phase HPLC with UV detection at 220 nm.

These validation data would confirm that the method is linear over the specified concentration range, accurate, precise, and sensitive enough for the intended application.

Potential Applications of 2 4 Fluorophenyl Propane 1,3 Diol in Research and Industrial Contexts Non Clinical

Use as a Synthetic Building Block in Organic Chemistry

As a bifunctional molecule, 2-(4-Fluorophenyl)propane-1,3-diol serves as a pivotal building block in organic synthesis. The two hydroxyl groups can undergo a variety of chemical transformations, such as esterification, etherification, and oxidation, while the fluorinated phenyl ring offers a site for further functionalization or can be used to modulate the properties of the final product.

Precursor for Advanced Materials (e.g., Polymers, Ligands)

The diol functionality of this compound makes it an ideal monomer for step-growth polymerization. The presence of the fluorinated aromatic ring is particularly advantageous, as it can impart desirable properties such as enhanced thermal stability and chemical resistance to the resulting polymers. nih.gov The hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. These polymers can find applications in specialty coatings, engineering plastics, and other high-performance materials.

Furthermore, the propane-1,3-diol scaffold is instrumental in the synthesis of complex ligands for coordination chemistry. The hydroxyl groups can be modified or used as anchoring points to create polydentate ligands capable of chelating to metal ions. researchgate.net For instance, related propane-1,3-diol fragments have been successfully incorporated into purine (B94841) derivatives to create pyridinium (B92312) salts, demonstrating their utility in constructing intricate molecular architectures. mdpi.com The resulting metal complexes can be explored for their catalytic activity, magnetic properties, or as components in supramolecular assemblies. A study on the synthesis of transition metal complexes with a Schiff base ligand derived from a related fluorophenyl prop-2-enaln highlights the versatility of such fluorinated compounds in ligand design. researchgate.net

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals

The structural motif of a fluorinated phenyl group is a common feature in many modern agrochemicals. The introduction of fluorine can significantly alter a molecule's biological activity, metabolic stability, and lipophilicity. Consequently, this compound is a valuable intermediate for the synthesis of novel fungicides, herbicides, and pesticides. mdpi.com Patents in the agrochemical field often feature compounds with fluorinated aromatic rings, underscoring the importance of building blocks like this one. epo.orgjustia.com For example, analogs of the antifungal agent fluconazole, which contain a fluorophenyl group, have been investigated for agricultural applications. mdpi.com Synthetic routes, such as the reaction of a diol intermediate with 4-fluoro-nitrobenzene, are documented in patents for creating more complex aminodiol derivatives relevant to this field.

In the broader chemical industry, this compound can be used to produce a range of specialty chemicals. Its derivatives might function as surfactants, emulsifiers, or components in industrial fluids, where the fluorinated segment can provide unique surface properties.

Role in Analytical Chemistry (e.g., as a Standard)

In the field of analytical chemistry, the purity and stability of reference materials are paramount. Fluorinated compounds often serve as excellent analytical standards due to their distinct spectroscopic signatures, particularly in NMR and mass spectrometry. Closely related fluorinated propanediol (B1597323) derivatives, such as impurities of the drug fluconazole, are manufactured and sold as certified reference materials or pharmaceutical secondary standards under stringent quality controls like ISO/IEC 17025. lgcstandards.comsigmaaldrich.com This establishes a strong precedent for the use of this compound as a reference standard for method development, validation, and quality control in the analysis of other fluorinated compounds.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 204201-52-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₁FO₂ | sigmaaldrich.com |

| Molecular Weight | 170.18 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Contribution to Fundamental Understanding of Fluorine Effects in Organic Molecules

The presence of a single fluorine atom on the phenyl ring of this compound makes it an excellent model compound for studying the fundamental effects of fluorination on molecular properties. Fluorine is a unique element in that it is highly electronegative yet has a relatively small van der Waals radius, allowing it to act as a hydrogen isostere with minimal steric perturbation. mdpi.com

Its strong electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M) create a complex electronic environment on the aromatic ring. csbsju.edu This duality influences the reactivity of the ring in electrophilic aromatic substitution and modulates the acidity of the hydroxyl groups in the diol chain. csbsju.edunih.gov Studies on "fluoromaticity" suggest that the addition of fluorine atoms to an aromatic ring introduces new π-bonding orbitals that can enhance the ring's stability. nih.gov Research on fluorinated complexes has shown that the presence of fluorine lowers the energy of molecular orbitals and significantly influences intermolecular interactions, which can affect crystal packing and physical properties. nih.govacs.org By studying compounds like this compound, chemists can gain a deeper understanding of these subtle electronic interactions, which is crucial for the rational design of new materials, catalysts, and biologically active molecules. mdpi.com

Development of Novel Catalytic Systems Utilizing this compound Scaffolds

The propane-1,3-diol framework, particularly when part of a chiral structure, is a valuable scaffold for the development of novel catalysts and auxiliaries for asymmetric synthesis. The hydroxyl groups provide convenient handles for attachment to solid supports or for modification into catalytically active moieties.

Future Research Directions and Unexplored Avenues for 2 4 Fluorophenyl Propane 1,3 Diol

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The pursuit of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For 2-(4-Fluorophenyl)propane-1,3-diol, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Key areas for exploration include:

Catalytic Hydrogenation: Developing novel catalytic systems for the direct and stereoselective hydrogenation of precursors. For instance, research into the hydrogenation of related hydroxylated precursors using catalysts like Palladium on carbon (Pd/C) could be adapted and optimized for this specific compound.

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity and milder reaction conditions. The use of porcine pancreatic lipase (B570770) in the regioselective acetylation of similar diols suggests the potential for enzymatic methods in the synthesis and modification of this compound. researchgate.net

Flow Chemistry: Investigating continuous flow synthesis to improve reaction control, enhance safety, and allow for easier scalability. smolecule.com This methodology can be particularly advantageous for reactions that are exothermic or involve unstable intermediates.

Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, and replacing hazardous reagents with more sustainable alternatives to minimize the environmental impact of the synthesis.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved stereoselectivity, milder conditions. | Development of new metal-based or organocatalysts. |

| Biocatalysis | High specificity, environmentally friendly, reduced byproducts. | Screening for suitable enzymes, optimizing reaction conditions. |

| Flow Chemistry | Enhanced safety, better process control, easy scalability. | Reactor design, optimization of flow parameters. |

| Green Chemistry | Reduced environmental impact, safer processes. | Solvent screening, alternative reagent development. |

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The functional groups of this compound, namely the two hydroxyl groups and the fluorophenyl moiety, offer multiple sites for modification to create a library of derivatives with tailored properties.

Future research in this area could involve:

Esterification and Etherification: Synthesizing a series of esters and ethers by reacting the hydroxyl groups with various acyl chlorides, anhydrides, or alkyl halides. This can modulate the compound's lipophilicity and, consequently, its biological activity.

Introduction of New Functional Groups: Modifying the phenyl ring or the propane (B168953) backbone to introduce other functional groups like amino, nitro, or cyano groups, which could lead to compounds with entirely different chemical and biological profiles.

Polymerization: Investigating the potential of this compound as a monomer for the synthesis of novel polyesters or polyurethanes. The diol functionality makes it a suitable candidate for step-growth polymerization.

Deepening Understanding of Intra- and Intermolecular Interactions through Advanced Spectroscopy

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Advanced spectroscopic techniques can provide deep insights into these aspects.

Unexplored avenues include:

Multidimensional NMR Spectroscopy: Employing advanced NMR techniques (e.g., COSY, HSQC, HMBC) to unequivocally assign all proton and carbon signals and to study the molecule's conformation in solution. rsc.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Fluorescence Spectroscopy: Investigating the intrinsic fluorescence of the molecule and its derivatives. Studies on similar fluorophenyl-containing compounds have shown interesting fluorescence phenomena that could be explored for sensing or imaging applications. mdpi.compk.edu.pl

Computational Spectroscopy: Combining experimental spectroscopic data with theoretical calculations (e.g., DFT) to gain a more profound understanding of the observed spectral features.

Expanding Computational Models for Predictive Analysis of this compound Behavior

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work.

Future research should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as molecular orbital energies, charge distribution, and reactivity indices. These calculations can help in understanding the molecule's reactivity and spectral properties.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule in different solvent environments and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of derivatives with measured biological activity are synthesized, QSAR models could be developed to predict the activity of new, unsynthesized compounds.

Docking Studies: In silico docking studies could be performed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes or receptors. nih.gov

Investigating Broader Biological Interactions in Non-Clinical Model Systems (e.g., Microorganisms, Plants)

While the clinical potential of this compound is yet to be explored, its biological activity in non-clinical systems could reveal interesting properties and applications.

Potential research directions include:

Antimicrobial Activity: Screening the compound and its derivatives against a panel of bacteria and fungi to assess their potential as antimicrobial agents. The presence of a fluorophenyl group, a common motif in antimicrobial drugs, makes this a promising area of investigation. nih.gov

Enzyme Inhibition Assays: Testing the inhibitory activity of the compound against a range of enzymes to identify potential molecular targets.

Discovery of Unforeseen Industrial or Research Applications for this compound

The unique combination of a fluorinated aromatic ring and a diol functional group could lead to applications in materials science and other industrial fields.

Unexplored opportunities include:

Polymer Additive: Investigating its use as an additive to modify the properties of existing polymers, such as improving thermal stability, flame retardancy, or optical properties.

Component in Specialty Chemicals: Exploring its use as a building block for the synthesis of more complex molecules with applications in areas like liquid crystals, dyes, or agrochemicals.

Corrosion Inhibition: Evaluating its potential as a corrosion inhibitor for metals, a property sometimes observed in molecules with heteroatoms and aromatic rings.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)propane-1,3-diol, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of this compound can be approached via reductive amination or hydroxylation of fluorophenyl precursors. Key steps include:

- Reduction protocols : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) for carbonyl group reduction, as demonstrated in structurally related compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol .

- Substrate protection : Temporary protection of hydroxyl groups using acetyl or benzyl groups to prevent side reactions during synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the diol .

Q. How can researchers reliably characterize this compound, and what analytical techniques are most informative?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the fluorophenyl moiety (δ ~7.2–7.4 ppm for aromatic protons) and diol protons (δ ~3.5–4.0 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1500 cm⁻¹ (C-F vibration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to minimize skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly when encountering low regioselectivity?

Answer:

- Catalyst screening : Test palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Temperature control : Lower temperatures (0–5°C) during reduction steps to suppress over-reduction .

Q. How should conflicting data in spectroscopic characterization (e.g., unexpected NMR splitting patterns) be resolved?

Answer:

- Dynamic NMR experiments : Variable-temperature NMR to assess conformational exchange in diol protons .

- Isotopic labeling : Use deuterated derivatives to clarify hydrogen bonding interactions .

- Comparative analysis : Cross-validate with structurally analogous compounds (e.g., 2-(4-chlorophenyl)propane-1,3-diol) to identify fluorophenyl-specific effects .

Q. What computational strategies are effective for predicting the biological or material science applications of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen bonding sites for crystal engineering .

- Molecular docking : Simulate interactions with biological targets (e.g., sphingosine-1-phosphate receptors) to guide in vitro assays .

- Solubility modeling : Use COSMO-RS to optimize solvent systems for drug formulation .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Answer:

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., p-nitrophenyl phosphate) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

- Permeability studies : Caco-2 cell monolayers to predict blood-brain barrier penetration for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.